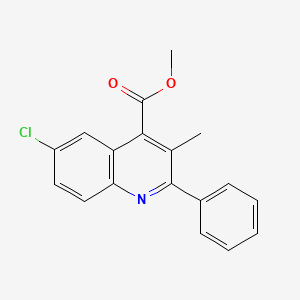

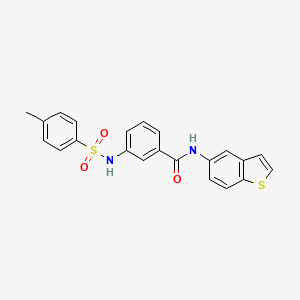

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

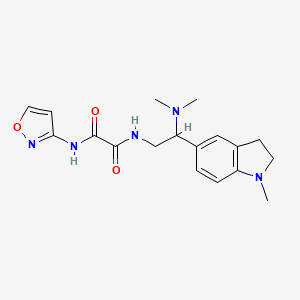

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate (M6CMPQC) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. M6CMPQC is a quinolinecarboxylate, which is a type of organic compound that has a quinoline ring structure and a carboxylate group. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes. It has also been studied for its potential applications in the field of biochemistry, where it has been used for the synthesis of various compounds.

Aplicaciones Científicas De Investigación

Anticancer Properties

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy .

Anti-Inflammatory Activity

This compound has been explored for its anti-inflammatory properties. In vitro and animal studies indicate that it can suppress pro-inflammatory cytokines and modulate immune responses. Researchers are investigating its potential as a novel anti-inflammatory agent .

Antimicrobial Applications

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate has demonstrated activity against certain bacterial and fungal strains. It may serve as a lead compound for developing new antimicrobial agents. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Neuroprotective Effects

In preclinical models, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation. Researchers are exploring its potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Properties

Preliminary data suggest that methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate may inhibit certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its antiviral mechanisms warrant further investigation .

Photophysical Applications

Researchers have studied the photophysical properties of this compound. Its fluorescence behavior and absorption spectra make it interesting for applications in sensors, imaging, and optoelectronic devices .

Chemical Synthesis and Medicinal Chemistry

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate serves as a valuable intermediate in the synthesis of other compounds. Medicinal chemists explore its derivatives for drug development.

Structure-Activity Relationship Studies

Scientists use this compound to understand the structure-activity relationships within the quinolinecarboxylate family. By modifying its structure, they aim to optimize its biological activities .

Propiedades

IUPAC Name |

methyl 6-chloro-3-methyl-2-phenylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-16(18(21)22-2)14-10-13(19)8-9-15(14)20-17(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDBBLOQAYTXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)

![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)

![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)